ITH12575

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ITH 12575 implique la formation de la structure de base de la benzothiazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de benzothiazépine : Cela implique la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le cycle de benzothiazépine.

Chloration : Introduction de l'atome de chlore en position 7 du cycle de benzothiazépine.

Substitution : Attachement du groupe 2-(1-méthyléthyl)phényle au noyau de benzothiazépine.

Les conditions de réaction font souvent appel à des solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction soigneusement contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de l'ITH 12575 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :

Synthèse en masse : Synthèse à grande échelle du noyau de benzothiazépine.

Purification : Utilisation de la chromatographie liquide haute performance (HPLC) pour obtenir une pureté supérieure ou égale à 98 %.

Contrôle de la qualité : Assurer la cohérence et la pureté des lots par des tests et des analyses rigoureux.

Analyse Des Réactions Chimiques

Types de réactions

L'ITH 12575 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le noyau de benzothiazépine, ce qui peut modifier son activité biologique.

Substitution : L'atome de chlore et le groupe 2-(1-méthyléthyl)phényle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers solvants organiques facilitent les réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés de benzothiazépine fonctionnalisés .

Applications de la recherche scientifique

L'ITH 12575 a plusieurs applications de recherche scientifique, notamment :

Neuroprotection : Il protège contre l'excitotoxicité induite par le glutamate dans les tranches d'hippocampe de rat et le stress oxydatif dans les cellules de neuroblastome.

Études de la signalisation calcique : Utilisé pour étudier l'efflux de calcium des mitochondries vers le cytosol dans les cellules HeLa.

Recherche pharmacologique : Enquête sur ses effets thérapeutiques potentiels dans les maladies neurodégénératives.

Mécanisme d'action

L'ITH 12575 exerce ses effets en inhibant le mécanisme d'échange sodium/calcium mitochondrial (mNCX). Cette inhibition réduit l'efflux de calcium des mitochondries vers le cytosol, ce qui protège les cellules contre la surcharge en calcium et le stress oxydatif . Le composé cible le canal modulateur de l'homéostasie du calcium 1 (CALHM1), réduisant l'afflux de calcium à de faibles concentrations micromolaires .

Applications De Recherche Scientifique

Neuroprotective Effects

Case Studies and Findings:

- In vitro studies have demonstrated that ITH12575 protects against glutamate-induced excitotoxicity in rat hippocampal slices. It has shown efficacy in reducing oxidative stress induced by oligomycin A and rotenone in neuroblastoma cells, with an effective concentration (EC50) of 0.69 μM .

- Research involving the compound has indicated its potential to stabilize hypoxia-inducible factor 1-alpha (HIF-1α) and pro-inflammatory cytokines like IL-1β in macrophages, suggesting a role in modulating inflammatory responses during neurodegenerative processes .

Cancer Research Applications

This compound has been explored for its anticancer properties, particularly in the context of regulating cancer cell metabolism:

- A study highlighted the compound's involvement in metabolic changes associated with curcumin and other NCLX inhibitors. It was found to influence metabolic mid-infrared signatures that correlate with tumor size, indicating its potential as a biomarker for cancer progression .

- The compound's interaction with various cancer cell lines has been assessed, revealing trends toward decreased metabolic activity and viability under certain conditions, although specific IC50 values were not consistently reported .

Comparative Efficacy with Other Compounds

A comparative analysis of this compound with other NCLX inhibitors has been conducted:

| Compound | Target Effect | EC50/IC50 Value | Notes |

|---|---|---|---|

| This compound | mNCX inhibition, neuroprotection | 0.69 μM | Effective against excitotoxicity |

| Curcumin | Anti-tumoral mechanisms | Not specified | Shares mechanisms with this compound |

| CGP37157 | NCLX inhibition | Not specified | Structural analogue to this compound |

Future Directions and Research Opportunities

The ongoing exploration of this compound's therapeutic potential is promising:

- Further studies are needed to elucidate its full pharmacokinetic profile and optimize its application in clinical settings.

- Investigating combination therapies involving this compound could enhance its efficacy against complex diseases like cancer and neurodegeneration.

Mécanisme D'action

ITH 12575 exerts its effects by inhibiting the mitochondrial sodium/calcium exchange (mNCX) mechanism. This inhibition reduces calcium efflux from the mitochondria to the cytosol, thereby protecting cells from calcium overload and oxidative stress . The compound targets the calcium homeostasis modulator 1 (CALHM1) channel, reducing calcium influx at low micromolar concentrations .

Comparaison Avec Des Composés Similaires

L'ITH 12575 est comparé à d'autres dérivés de la benzothiazépine, comme le CGP37157. Bien que les deux composés inhibent l'échange sodium/calcium mitochondrial, il a été démontré que l'ITH 12575 avait un effet plus puissant en réduisant l'afflux de calcium par CALHM1 . Des composés similaires comprennent :

CGP37157 : Un autre dérivé de la benzothiazépine ayant des effets inhibiteurs similaires sur le mNCX.

Pyridothiazépines : Des composés ayant une structure de base similaire mais des groupes fonctionnels différents, présentant des degrés variables d'activité neuroprotectrice.

Activité Biologique

ITH12575 is a novel compound recognized as a mitochondrial Na+/Ca2+ exchanger (mNCX) inhibitor, primarily developed for its neuroprotective properties. This compound is part of a class of benzothiazepines that have shown promise in mitigating calcium overload in neuronal cells, which is a significant factor in various neurodegenerative diseases. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

This compound functions by inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX), which plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the efflux of Ca²⁺ from mitochondria to the cytosol, thereby preventing excitotoxicity associated with elevated intracellular calcium levels.

- Chemical Structure :

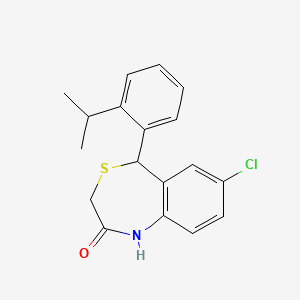

- Chemical Name : 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one

- Purity : ≥98%

In Vitro Studies

- Calcium Efflux Inhibition :

- Neuroprotective Effects :

- Oxidative Stress Mitigation :

Case Studies

A study investigated the effects of this compound alongside curcumin on cancer cell metabolism. The results indicated that both compounds increased mitochondrial reactive oxygen species (mtROS) production, suggesting a shared mechanism that could be leveraged for therapeutic purposes in cancer treatment .

Data Table: Summary of Biological Activities

| Activity | Effect Observed | Concentration (EC50) |

|---|---|---|

| Calcium Efflux Inhibition | Reduced Ca²⁺ efflux from mitochondria | 0.69 μM |

| Neuroprotection | Protection against glutamate toxicity | N/A |

| Oxidative Stress Resistance | Mitigation of oxidative stress | N/A |

Pharmacological Profile

Recent research has characterized this compound alongside other benzothiazepine derivatives, focusing on their neuroprotective activities and pharmacokinetic properties. Notably, these compounds have shown improved drug-likeness and solubility profiles compared to their predecessors like CGP37157 .

Propriétés

IUPAC Name |

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUJSJZBYAAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ITH12575 and how does it exert neuroprotective effects?

A: this compound acts by blocking the mitochondrial Na+/Ca2+ exchanger (NCLX) [, ]. This exchanger is the primary route for Ca2+ efflux from mitochondria to the cytosol. Excessive influx of Ca2+ into mitochondria is a hallmark of neuronal injury and can trigger cell death pathways. By blocking NCLX, this compound prevents mitochondrial Ca2+ overload, thereby protecting neurons from damage.

Q2: What are the key structural features of this compound and how do they relate to its activity?

A: While the provided abstracts do not detail the specific structure-activity relationship (SAR) of this compound, they mention that it is an analog of CGP37157, the first-in-class NCLX blocker []. The research focuses on developing benzothiazepine derivatives with improved drug-likeness and pharmacokinetic properties compared to CGP37157 and this compound. The identification of new compounds with increased neuroprotective activity suggests modifications to the benzothiazepine scaffold can influence its potency and efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.